N-乙酰-S-(氨甲酰乙基)-L-半胱氨酸-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

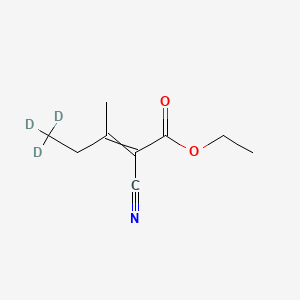

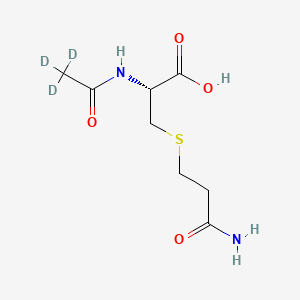

“N-Acetyl-S-(2-carbamoylethyl)-L-cysteine” belongs to the class of organic compounds known as n-acyl-alpha amino acids . It is a metabolite of acrylamide, which is detoxified through a two-step process . First, acrylamide is metabolized by the cytochrome P450s. Then it is conjugated to glutathione to make it more water soluble .

Synthesis Analysis

Acrylamide is metabolized in vivo by two pathways. The first pathway involves biotransformation via cytochrome P450 (CYP2E1) to produce glycidamide (GA). The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), converting acrylamide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .Chemical Reactions Analysis

Acrylamide is metabolized in vivo by two pathways. The first pathway involves biotransformation via cytochrome P450 (CYP2E1) to produce glycidamide (GA). The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), converting acrylamide to N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .科学研究应用

代谢物鉴定和生物监测

N-乙酰-S-(氨甲酰乙基)-L-半胱氨酸-d3 已被确定为丙烯酰胺的人类代谢物。研究表明,在口服氘标记丙烯酰胺后,它会从人体尿液中排出,从而深入了解丙烯酰胺及其衍生物在人体内的代谢途径和消除动力学 (Hartmann 等人,2009), (Boettcher 等人,2006)。

毒代动力学和生物标志物分析

尿液中这种化合物的存在用于监测丙烯酰胺的代谢过程,有助于评估丙烯酰胺暴露及其潜在健康风险。涉及单次口服氘标记丙烯酰胺的研究提供了有关各种代谢物的排泄和毒代动力学的数据,包括 N-乙酰-S-(氨甲酰乙基)-L-半胱氨酸-d3 (Hartmann 等人,2011)。

暴露评估和风险评估

在生物样品中定量 N-乙酰-S-(氨甲酰乙基)-L-半胱氨酸-d3 对于评估人体丙烯酰胺暴露至关重要,尤其是在职业环境和饮食摄入研究中。这有助于了解丙烯酰胺暴露的程度及其对人类健康的潜在影响 (Zhang 等人,2020), (Ruenz 等人,2016)。

未来方向

A systematic review on the mercaptoacid metabolites of acrylamide, including “N-Acetyl-S-(2-carbamoylethyl)-L-cysteine”, suggests that AAMA, as a biomarker of internal human exposure, can reflect acrylamide intake in the short term. This is of great significance for tracing acrylamide-containing foods and setting the allowable intake of acrylamide in foods .

作用机制

Target of Action

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 (NAE-d3) is a metabolite of acrylamide . The primary targets of NAE-d3 are the cytochrome P450 enzymes and glutathione . These targets play a crucial role in the detoxification process of acrylamide .

Mode of Action

The interaction of NAE-d3 with its targets involves a two-step detoxification process . First, acrylamide is metabolized by the cytochrome P450 enzymes . Second, it is conjugated to glutathione to make it more water-soluble . This process aids in the elimination of acrylamide from the body .

Biochemical Pathways

The biochemical pathways affected by NAE-d3 are primarily related to the metabolism and detoxification of acrylamide . The cytochrome P450 enzymes metabolize acrylamide, and then it is conjugated to glutathione . These processes make acrylamide more water-soluble, facilitating its excretion from the body .

Pharmacokinetics

The pharmacokinetics of NAE-d3 involve its absorption, distribution, metabolism, and excretion (ADME). Acrylamide, from which NAE-d3 is derived, is readily soluble in water and can be rapidly absorbed in the body . It is also rapidly distributed in various tissues . The metabolism of acrylamide to NAE-d3 involves the action of cytochrome P450 enzymes and glutathione . The metabolites of acrylamide, including NAE-d3, are excreted in the urine .

Result of Action

The result of NAE-d3 action is the detoxification of acrylamide . This process reduces the potential toxic effects of acrylamide, which include neurotoxicity, carcinogenicity, and skin irritation . Long-term exposure to acrylamide can lead to motor and sensory polyneuropathy . High levels of acrylamide can elevate the risk of cancer and cause neurological damage .

Action Environment

The action, efficacy, and stability of NAE-d3 can be influenced by various environmental factors. For instance, acrylamide, the parent compound of NAE-d3, is found in a variety of environmental sources such as industrial processes, food packaging, cosmetics, and cigarette smoke . Dietary intake, particularly from foods cooked at high temperatures, is a major source of acrylamide exposure . Therefore, these environmental factors can significantly influence the levels of NAE-d3 in the body.

属性

IUPAC Name |

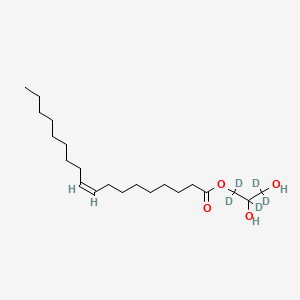

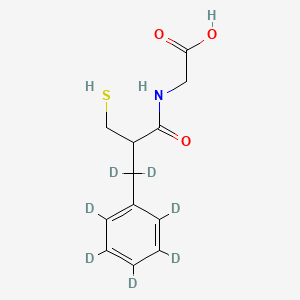

(2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBCHNJZQQEQRX-FYFSCIFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

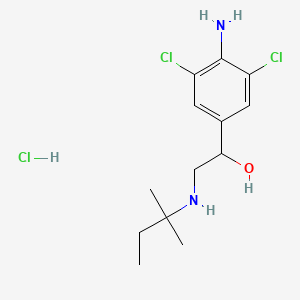

![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)